Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural features that combine both pyrazole and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer proliferation .
The synthesis of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a diketone, such as 1-cyclopropyl-4,4-difluorobutane-1,3-dione. This reaction is performed under controlled conditions to optimize yield and purity .
While specific industrial methods for large-scale production are not extensively documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. Research continues to explore innovative synthesis methods that allow for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework .
The molecular formula of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is with a molecular weight of approximately 345.25 g/mol.
Computational chemistry methods such as density functional theory (DFT) have been employed to analyze the electronic structure and reactivity of this compound. These studies provide insights into the potential interactions with biomolecules .
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can participate in several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are frequently employed. The specific outcomes depend on the choice of reagents and reaction conditions .
The primary mechanism of action for methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with cyclin-dependent kinase 2 (CDK2).
The compound binds to the active site of CDK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Studies have shown that this compound induces apoptosis in various cancer cell lines by altering cell cycle dynamics and promoting programmed cell death mechanisms .
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has significant applications in medicinal chemistry:
Its ability to inhibit CDK2 makes it a candidate for developing new anticancer therapies targeting cell cycle regulation .
This compound serves as a valuable tool in biochemical studies aimed at understanding kinase signaling pathways and their roles in cellular processes .
Research has explored its potential use as a fluorescent probe due to its unique structural properties, which may facilitate studies on intracellular dynamics .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3